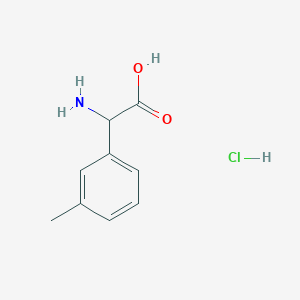

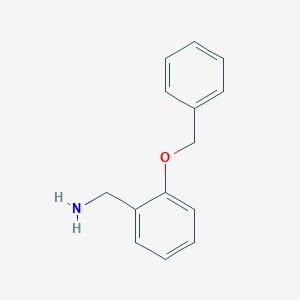

(2-(Benzyloxy)phenyl)methanamine

Übersicht

Beschreibung

“(2-(Benzyloxy)phenyl)methanamine” is a chemical compound that can be associated with various research areas, including the development of pharmaceutical agents and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their potential applications, synthesis, and properties.

Synthesis Analysis

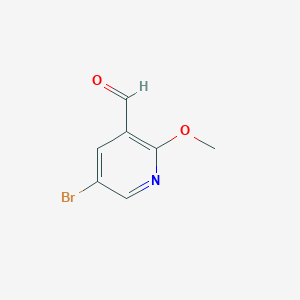

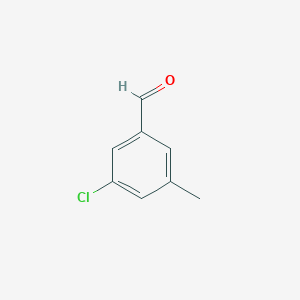

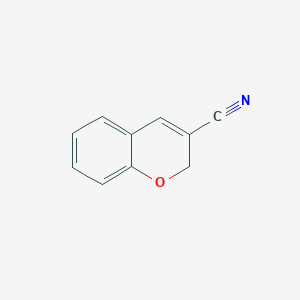

The synthesis of related compounds involves various chemical reactions. For instance, a novel Schiff base compound was synthesized from benzylamine and 4-carboxybenzaldehyde, indicating the versatility of benzylamine derivatives in forming new compounds . Another study reported the synthesis of methamphetamine via reductive alkylation hydrogenolysis of phenyl-2-propanone with N-benzylmethylamine, which shows the reactivity of benzylamine derivatives in reductive alkylation reactions . Additionally, a facile synthesis method was developed for N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, demonstrating the coupling potential of benzylamine derivatives .

Molecular Structure Analysis

The molecular structure of benzylamine derivatives is crucial for their function and properties. The crystal structure of a novel Schiff base compound was determined using X-ray diffraction, revealing stabilization by various noncovalent interactions . Similarly, the structure of a tetranucleating ligand was determined, providing insights into the geometry and stabilization of such molecules .

Chemical Reactions Analysis

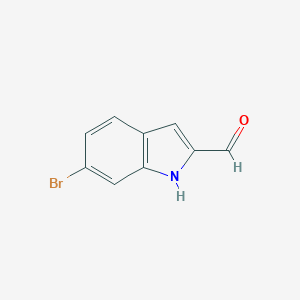

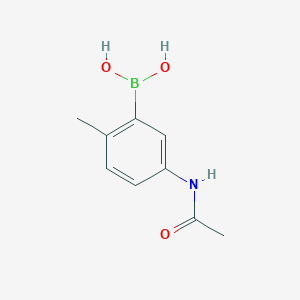

Benzylamine derivatives participate in various chemical reactions. For example, the synthesis of benzofuran- and indol-2-yl-methanamine derivatives involved key intermediates and specific reaction conditions, highlighting the synthetic pathways for these compounds . The preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives via in-situ generation of iminophosphoranes showcases the reactivity of benzylamine derivatives in multi-component reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamine derivatives are influenced by their molecular structure. The Schiff base compound synthesized in one study exhibited good optical and nonlinear optical properties, suggesting potential applications in lasers and frequency-converting devices . The pharmacokinetic profile of a 5-HT1A receptor-biased agonist was confirmed in preliminary in vivo studies, indicating the importance of these properties in drug development . Furthermore, the synthesis of imines from benzylamine derivatives at different temperatures was studied using density functional theory, which can provide insights into the thermodynamics of these reactions .

Wissenschaftliche Forschungsanwendungen

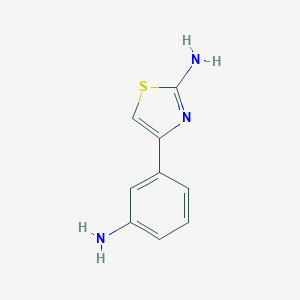

Krebsbehandlung: Hemmung von CARM1

(2-(Benzyloxy)phenyl)methanamin-Derivate wurden als potente und selektive Inhibitoren von CARM1 (Coactivator-associated Arginin-Methyltransferase 1) entwickelt, einem wichtigen Ziel für die Krebstherapie. Insbesondere diese Derivate zeigten eine bemerkenswerte Potenz und Selektivität für CARM1, wobei Verbindung 17e einen IC50-Wert von 2 ± 1 nM aufwies. Diese Verbindung zeigte auch bemerkenswerte antiproliferative Wirkungen gegenüber Melanomzelllinien, was sie zu einem vielversprechenden Kandidaten für weitere Untersuchungen als potenzielles Antikrebsmittel macht .

Melanomforschung

In der Melanomforschung wurden die Derivate von (2-(Benzyloxy)phenyl)methanamin verwendet, um ihre Auswirkungen auf Melanomzelllinien zu untersuchen. Insbesondere die Verbindung 17e zeigte eine gute Antitumorwirksamkeit in einem Melanom-Xenograft-Modell, was auf ihr Potenzial für den Einsatz in präklinischen Studien und möglicherweise den Übergang in klinische Studien hindeutet .

Biochemische Assays

Die biochemischen Eigenschaften von (2-(Benzyloxy)phenyl)methanamin-Derivaten ermöglichen ihre Verwendung in zellulären thermischen Shift-Assays und Western-Blot-Experimenten. Diese Assays helfen, die effektive Zielbestimmung von CARM1 innerhalb von Zellen zu bestätigen, was entscheidend ist, um den Wirkmechanismus dieser Verbindungen und ihre potenziellen therapeutischen Wirkungen zu verstehen .

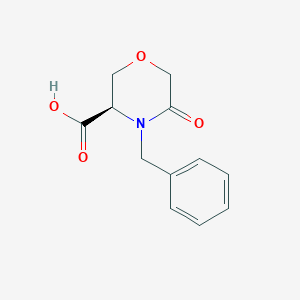

Struktur-Wirkungs-Beziehungs-(SAR)-Studien

Forscher verwenden (2-(Benzyloxy)phenyl)methanamin-Derivate, um SAR-Studien durchzuführen. Diese Studien helfen dabei, die Beziehung zwischen der chemischen Struktur einer Verbindung und ihrer biologischen Aktivität zu verstehen. Dies ist essentiell für die rationale Entwicklung neuer Verbindungen mit verbesserter Wirksamkeit und Selektivität für die CARM1-Hemmung .

Pharmakologisches Profiling

Das pharmakologische Profil von (2-(Benzyloxy)phenyl)methanamin-Derivaten, einschließlich ihrer Absorptions-, Distributions-, Metabolismus- und Exkretionseigenschaften (ADME), ist ein Bereich aktiver Forschung. Dieses Profiling ist entscheidend für die Vorhersage der Sicherheit und Wirksamkeit dieser Verbindungen als potenzielle Medikamente .

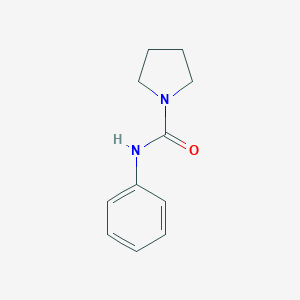

Chemische Modifikationen und Synthese

Chemische Modifikationen von (2-(Benzyloxy)phenyl)methanamin werden durchgeführt, um seine Potenz und Selektivität für CARM1 zu verbessern. Diese Modifikationen zielen auch darauf ab, die Löslichkeit und Stabilität der Verbindung zu verbessern, wodurch sie für In-vivo-Studien besser geeignet wird .

Molekulardockingstudien

Molekulardockingstudien werden mit (2-(Benzyloxy)phenyl)methanamin-Derivaten durchgeführt, um ihre Bindungsaffinität und Orientierung innerhalb des CARM1-aktiven Zentrums vorherzusagen. Dieser rechnerische Ansatz hilft bei der Identifizierung von Schlüsselinteraktionen und Hotspots, die für die inhibitorische Aktivität entscheidend sind .

Lead-Optimierung

Die Derivate von (2-(Benzyloxy)phenyl)methanamin werden Lead-Optimierungsprozessen unterzogen, um ihre arzneimittelähnlichen Eigenschaften zu verbessern. Dazu gehört die Optimierung des pharmakokinetischen Profils und die Minimierung potenzieller Off-Target-Effekte, wodurch die Wahrscheinlichkeit des Erfolgs in der klinischen Entwicklung erhöht wird .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

(2-(Benzyloxy)phenyl)methanamine and its derivatives act as potent inhibitors of CARM1 . They interact with CARM1, inhibiting its activity and thus disrupting its role in cancer progression .

Biochemical Pathways

The inhibition of CARM1 by this compound affects the biochemical pathways associated with cancer progression. CARM1 plays a crucial role in the methylation of arginine residues on histones, a process that is often dysregulated in cancer . By inhibiting CARM1, this compound can potentially disrupt these pathways and halt cancer progression .

Pharmacokinetics

It’s worth noting that the compound’s derivatives have shown notable antiproliferative effects against melanoma cell lines , suggesting that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of this compound’s action is the inhibition of CARM1, leading to antiproliferative effects against melanoma cell lines . One derivative, compound 17e, displayed remarkable potency and selectivity for CARM1, along with notable antiproliferative effects .

Action Environment

The action environment can significantly influence the efficacy and stability of this compound While specific environmental factors were not mentioned in the search results, it’s important to consider factors such as pH, temperature, and the presence of other molecules that could interact with this compound

Eigenschaften

IUPAC Name |

(2-phenylmethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGOOCNDBVXUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548470 | |

| Record name | 1-[2-(Benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108289-24-3 | |

| Record name | 1-[2-(Benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.